molecular formula C21H30O3 B1208804 8-Hydroxy-delta(9)-tetrahydrocannabinol CAS No. 34984-78-6

8-Hydroxy-delta(9)-tetrahydrocannabinol

Cat. No. B1208804
CAS RN: 34984-78-6
M. Wt: 330.5 g/mol
InChI Key: INKUWBOHCFHXTJ-BRWVUGGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Hydroxy-delta(9)-tetrahydrocannabinol is a natural product found in Cannabis sativa with data available.

Scientific Research Applications

Pharmacokinetics and Metabolism

8-Hydroxy-delta(9)-tetrahydrocannabinol (THC) is primarily psychoactive and undergoes complex pharmacokinetics. Studies reveal that THC is rapidly transferred from the lungs to blood during smoking, undergoing oxidative metabolism to produce active metabolites like 11-hydroxy-delta 9-tetrahydrocannabinol (11-OH-THC) and inactive ones like 11-nor-9-carboxy-delta 9-tetrahydrocannabinol (THCCOOH) (Huestis et al., 1992). The pharmacokinetics of THC also involves its metabolism by human hepatic microsomes, primarily involving cytochrome P450 enzymes (Watanabe et al., 2007).

Therapeutic Potential

Non-psychotropic cannabinoids from Cannabis, including THC, show promise in various therapeutic applications. For example, THC binds to cannabinoid receptors (CB1 and CB2), which are involved in modulating neurotransmitter release, pain perception, and functions of cardiovascular, gastrointestinal, and liver systems. This opens avenues for its use in inflammation, diabetes, cancer, and neurodegenerative diseases (Izzo et al., 2009).

Antiemetic Effects in Pediatric Oncology

Delta-8-tetrahydrocannabinol, a cannabinoid with lower psychotropic potency than delta-9-THC, has been used effectively as an antiemetic in pediatric oncology. Its administration in children undergoing antineoplastic treatments resulted in the complete prevention of vomiting, with negligible side effects (Abrahamov et al., 1995).

Neurochemical Development

Prenatal exposure to cannabinoids like delta 9-THC and delta 8-THC alters neurochemical development in rat brains. This highlights the potential long-term impacts of THC exposure during critical developmental periods (Walters & Carr, 1988).

properties

CAS RN

34984-78-6

Product Name

8-Hydroxy-delta(9)-tetrahydrocannabinol

Molecular Formula

C21H30O3

Molecular Weight

330.5 g/mol

IUPAC Name

(6aR,8R,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-1,8-diol

InChI

InChI=1S/C21H30O3/c1-5-6-7-8-14-10-18(23)20-15-9-13(2)17(22)12-16(15)21(3,4)24-19(20)11-14/h9-11,15-17,22-23H,5-8,12H2,1-4H3/t15-,16-,17-/m1/s1

InChI Key

INKUWBOHCFHXTJ-BRWVUGGUSA-N

Isomeric SMILES

CCCCCC1=CC(=C2[C@@H]3C=C([C@@H](C[C@H]3C(OC2=C1)(C)C)O)C)O

SMILES

CCCCCC1=CC(=C2C3C=C(C(CC3C(OC2=C1)(C)C)O)C)O

Canonical SMILES

CCCCCC1=CC(=C2C3C=C(C(CC3C(OC2=C1)(C)C)O)C)O

Other CAS RN

34984-78-6

synonyms

(6aalpha,8alpha,10abeta)-isomer of 8-hydroxy-delta(9)-tetrahydrocannabinol
(6aR-(6aalpha,8beta,10abeta))-isomer of 8-hydroxy-delta(9)-tetrahydrocannabinol
8 alpha-hydroxy-delta (9)-THC
8 beta-hydroxy-delta (9)-THC
8 beta-hydroxy-delta(9)-tetrahyrocannabinol
8-hydroxy-delta(9)-tetrahydrocannabinol
8-OHTHC

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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8-Hydroxy-delta(9)-tetrahydrocannabinol
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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